Biochemical Potency for PAK4: PF-3758309 vs. FRAX486 and LCH-7749944
PF-3758309 demonstrates a significantly higher biochemical potency for inhibiting PAK4 compared to alternative inhibitors FRAX486 and LCH-7749944. In enzymatic assays, PF-3758309 inhibits PAK4 with an IC50 of 1.3 nM [1]. This is approximately 440-fold more potent than FRAX486 (PAK4 IC50 = 575 nM) and over 11,000-fold more potent than LCH-7749944 (PAK4 IC50 = 14.93 µM) . The binding affinity of PF-3758309 is further confirmed by a Kd of 2.7 nM [1].
| Evidence Dimension | Inhibition of PAK4 kinase activity |
|---|---|
| Target Compound Data | IC50 = 1.3 nM |
| Comparator Or Baseline | FRAX486: IC50 = 575 nM; LCH-7749944: IC50 = 14.93 µM |
| Quantified Difference | ~440-fold more potent than FRAX486; >11,000-fold more potent than LCH-7749944 |
| Conditions | Cell-free biochemical kinase assay |
Why This Matters
This magnitude of potency difference dictates that PF-3758309, not FRAX486 or LCH-7749944, is the appropriate choice for experiments requiring complete PAK4 inhibition at low nanomolar concentrations, such as target engagement studies or when modeling clinical exposure levels.
- [1] Murray, B. W., Guo, C., Piraino, J., Westwick, J. K., Zhang, C., Lamerdin, J., ... & Knighton, D. R. (2010). Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. Proceedings of the National Academy of Sciences, 107(20), 9446-9451. View Source
